Home > Products > Screening Compounds P110508 > N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide
N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide -

N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-3641260
CAS Number:
Molecular Formula: C29H21ClN4O2
Molecular Weight: 493.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: Chlorantraniliprole is a broad-spectrum insecticide widely used in agriculture to control lepidopteran pests. [] This compound acts by activating ryanodine receptors, leading to calcium depletion in muscle cells and ultimately causing paralysis and death in insects. []

Relevance: Both chlorantraniliprole and N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide belong to the chemical class of carboxamides, sharing the -CONH- functional group. Furthermore, both compounds incorporate a chloro-substituted pyridinyl ring as a structural element. While the target compound features a quinoline core, chlorantraniliprole incorporates a pyrazole ring system. []

2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA)

Compound Description: Cl-IB-MECA is a potent and selective agonist of the A3 adenosine receptor (A3AR). [, ] Activation of A3AR by Cl-IB-MECA has demonstrated cardioprotective effects, reducing ischemia/reperfusion injury in mice. [] Cl-IB-MECA has also shown cytotoxic effects in human leukemia cells, particularly in cells with lower P-glycoprotein expression. []

Relevance: Though structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, Cl-IB-MECA is mentioned in the context of P-glycoprotein-mediated drug resistance. [] This highlights the importance of considering efflux mechanisms when evaluating the pharmacokinetic properties of compounds like the target compound, especially in targeting specific tissues or organs.

4-Chloro-2-methyl-3-nitroquinolines

Compound Description: 4-Chloro-2-methyl-3-nitroquinolines are synthetic precursors used in the synthesis of various heterocyclo[c]quinolines, including imidazo[4,5-c]quinolines and benzopyrano[3,2-c]quinolines. [] These heterocyclic compounds exhibit diverse biological properties, including antibacterial, antifungal, and antitumor activities. []

Relevance: These compounds share the core quinoline structure with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The presence of a chlorine substituent at the 4-position of the quinoline ring, similar to the 6-chloro substituent in the target compound, further strengthens the structural relationship. [] Understanding the synthesis and biological activities of these related quinoline derivatives can provide insights into potential applications and development of the target compound.

N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl) phenyl]-N-(2-chloro-3-fluorophenyl) urea

Compound Description: This compound is a p-toluenesulfonate salt of a urea derivative. [] It has been investigated for its potential use in treating diseases mediated by chemokine interleukin-8 (IL-8), particularly asthma and chronic obstructive pulmonary disease (COPD). []

Relevance: This urea derivative shares the amide functionality with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. Both compounds also incorporate halogenated aromatic rings as key structural elements. While the target compound features a chlorine substituent on the quinoline ring, this urea derivative has chlorine and fluorine substituents on phenyl rings. []

4-{4-[[(4-chloro-3-(trifluoromethyl)phenyl]amino)carbonyl]amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

Compound Description: This compound is a pyridinecarboxamide derivative. [] The specific biological activity and applications of this compound are not mentioned in the provided information.

Relevance: Like N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, this compound belongs to the carboxamide class. Both structures include a pyridine ring system, with the target compound featuring a 2-pyridinyl substituent on the quinoline core. Additionally, both compounds incorporate a chloro-substituted aromatic ring as a structural feature. []

6-chloro-4-hydroxy-2-oxo-pyran derivatives

Compound Description: These compounds are pyran derivatives with various substituents at the 3-position, including carboxy, methoxycarbonyl, ethoxycarbonyl, and carboxy analide groups. [] These derivatives have been investigated using Carbon-13 NMR spectroscopy to elucidate their structural features and chemical shifts. []

Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these pyran derivatives are mentioned in the context of utilizing spectroscopic methods for structural characterization. [] Similar analytical techniques can be employed to confirm the structure and purity of the target compound.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: This series of compounds are oxazolidinone derivatives containing a thienopyridine ring system. [] These derivatives have shown promising antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. []

Relevance: Although structurally different from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these oxazolidinone derivatives are discussed in the context of antimicrobial drug discovery. [] This highlights the potential of exploring the target compound and its analogs for their possible antimicrobial activities.

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

Compound Description: This compound incorporates an adamantane cage, a purine ring, and a phenyl group connected by an aminomethyl linker. [] The crystal structure of this compound has been analyzed using X-ray diffraction to elucidate its conformational features and intermolecular interactions. []

Relevance: This compound shares the chloro-substituted aromatic ring as a structural feature with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The detailed structural analysis of this related compound exemplifies the use of X-ray crystallography to gain insights into the three-dimensional structure of molecules, a technique that can be applied to the target compound as well. []

N-(2,4-Dinitro-phenyl)-N′-(1,3-diphenyl-allylidene)-hydrazine (SB1)

Compound Description: SB1 is a Schiff base derived from 1,3-diphenylprop-2-en-1-one. [] It has demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with greater effectiveness against Gram-positive bacteria. []

Relevance: Although SB1 has a distinct structure compared to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, it highlights the potential of aromatic Schiff bases in exhibiting antimicrobial properties. [] This finding can be considered when exploring the synthesis and biological evaluation of Schiff base derivatives of the target compound.

6-Phenyl-6H-chromeno[4,3-b]quinoline derivatives

Compound Description: This series of quinoline derivatives are synthesized from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and various substituted aromatic anilines. [] These compounds have demonstrated moderate to good antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. [] Molecular docking studies have been employed to understand the interactions of these compounds with the MurB protein of S. aureus. []

Relevance: These compounds share the core quinoline structure with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The exploration of these quinoline derivatives with varying substituents highlights the potential of modifying the target compound to optimize its antibacterial activity. [] The application of molecular docking studies further emphasizes the importance of structure-based drug design in developing new therapeutic agents.

3-(2-chloro-3-quinolyl)-5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazoles

Compound Description: This series of compounds combine three biologically active moieties: quinoline, thiazole, and triazole. [] The synthesis involves the preparation of 2-chloro-3-quinolinecarboxaldehydes from substituted acetanilides, followed by condensation with thiosemicarbazide to form thiosemicarbazones. These thiosemicarbazones are then treated with substituted phenacyl bromides to yield quinoline-substituted thiazoles, which undergo dehydrogenative cyclization using chloranil to obtain the final triazolothiazole derivatives. []

Relevance: These compounds showcase the incorporation of the quinoline moiety into a larger heterocyclic system, similar to the presence of the quinoline core in N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. [] This approach highlights the potential for structural diversification of the target compound by fusing additional heterocyclic rings to the quinoline core, potentially leading to novel biological activities.

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a kinase inhibitor that has been identified as a novel GPR39 agonist through small-molecule screening. [] Interestingly, its activity at GPR39 is potentiated by zinc, suggesting an allosteric modulation mechanism. [] LY2784544 shows comparable or greater potency at GPR39 in the presence of zinc compared to its kinase inhibitory activity. []

Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, LY2784544 highlights the concept of functional selectivity, where a compound can exhibit different activities at different targets. [] It also emphasizes the potential for allosteric modulation of receptor activity by small molecules, a concept that could be explored in the context of the target compound and its interactions with potential biological targets.

Compound Description: These compounds are heptanuclear manganese disc-like clusters with varying oxidation states of manganese and different ligands. [] DFT calculations revealed that these clusters exhibit diverse spin ground states, ranging from S=29/2 to S=1/2, influenced by the oxidation state of the manganese ions and subtle structural differences. [] Magneto-structural correlations indicate that the Mn-O-Mn/Mn-F-Mn angles are crucial determinants of the magnitude and sign of magnetic exchange interactions. []

Relevance: While structurally unrelated to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these manganese clusters are mentioned in the context of utilizing DFT calculations to understand magnetic properties and exchange interactions. [] Similar computational approaches can be employed to investigate the electronic structure and potential metal-binding properties of the target compound, particularly if it possesses suitable coordinating groups.

Compound Description: This series of compounds includes various substituted N-phenyl derivatives of phthalimide, such as 4-amino (1), 3-amino (2), 4-nitro (3), 2-methyl-3-amino (4), and 2-chloro-4-amino (17). [] These derivatives were evaluated for their anticonvulsant and neurotoxic properties. Compound 17, 2-chloro-4-amino N-phenyl phthalimide, exhibited promising anticonvulsant activity in various animal models, including the maximal electroshock-induced seizure test, the pentylenetetrazol-induced seizure test, and the magnesium deficiency-dependent audiogenic seizure test. [] Electrophysiology studies revealed that compound 17 potentiates GABA-evoked current responses, affects non-NMDA excitatory receptors, and blocks voltage-gated sodium channels. []

Relevance: These compounds highlight the potential of aromatic amides, particularly those incorporating a phthalimide moiety, to exhibit anticonvulsant activity. [] Though the target compound, N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, features a quinoline core instead of phthalimide, the presence of a substituted phenyl ring connected to an amide group suggests a potential for exploring its anticonvulsant properties.

4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides

Compound Description: This series of compounds are 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides, which serve as building blocks for the generation of ylidene derivatives of 2-thioxo-4-thiazolidinone and 2-(4-hydroxyphenyl)imino-4-thiazolidone. [] These compounds have demonstrated anti-inflammatory activity in the carrageenin paw edema test. [] One lead compound, 4-{2-[4-chloro-2-(6-oxothiazolo[3,2-b][1,2,4]triazole-5-ylidenemethyl)phenoxy]acetylamino}benzoic acid ethyl ester, exhibited comparable anti-inflammatory activity to diclofenac with low toxicity. []

Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these 4-thiazolidinone derivatives highlight the potential of incorporating halogenated aromatic rings and amide functionalities into molecules with anti-inflammatory activity. [] This could inform the design and synthesis of analogs of the target compound to explore their potential for treating inflammatory conditions.

3-bromo-N-(4-chloro-2-methyl-6-(methyl[carbonyl-14C]carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2) and 3-bromo-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-[carbonyl-14C]carboxamide (3)

Compound Description: These compounds are radiolabeled versions of chlorantraniliprole, synthesized from barium [¹⁴C]carbonate. [] These radiotracers were developed to study the metabolism of chlorantraniliprole in various organisms and environments.

N-[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone, monomethanesulfonate (WIN55212-2)

Compound Description: WIN55212-2 is a cannabinoid ligand that acts as an agonist at both CB1 and CB2 receptors. [] In the context of the provided research, it is discussed in relation to the functional selectivity of CB2 receptor ligands. WIN55212-2 exhibits moderate efficacy in inhibiting adenylyl cyclase and recruiting arrestin, indicating a balanced activity profile at both canonical and noncanonical CB2 signaling pathways. []

Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, WIN55212-2 highlights the concept of functional selectivity and the importance of considering multiple signaling pathways when evaluating the pharmacological effects of compounds. [] This concept can be applied when investigating the potential biological targets and activities of the target compound.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a diarylpyrazole antagonist of the CB2 receptor. [] It exhibits inverse agonist activity in both adenylyl cyclase inhibition and arrestin recruitment assays, suggesting that it can reduce the basal activity of the CB2 receptor. []

Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, SR144528 highlights the concept of inverse agonism, where a compound can reduce the basal activity of a receptor. [] This concept can be considered when exploring the potential pharmacological effects of the target compound, particularly if it interacts with receptors that exhibit constitutive activity.

Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, AM630 and JTE907 highlight the concept of pathway-specific modulation of receptor signaling. [] This emphasizes the importance of characterizing the effects of compounds on multiple downstream pathways when evaluating their pharmacological properties.

Compound Description: These are organometallic ruthenium(II) arene complexes containing ethylenediamine (en) and a chloride ligand. [] These complexes specifically target guanine bases in DNA oligomers, forming monofunctional adducts. [] The binding involves strong π-π stacking interactions between the arene ligand and the guanine base, as well as hydrogen bonding between an en NH proton and the C6 carbonyl group of guanine. [] The arene ligands exhibit conformational flexibility, allowing for optimal stacking and coordination with the DNA. []

Relevance: While structurally different from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these ruthenium(II) arene complexes highlight the potential of incorporating metal centers into molecules for DNA recognition and potential therapeutic applications. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] It primarily acts by removing hERG channel inactivation, leading to a significant increase in current amplitude. [] ICA-105574 also produces small hyperpolarizing shifts in the voltage-dependence of channel activation and slows down channel deactivation. [] In cardiac myocytes, it shortens action potential duration, an effect that can be blocked by the hERG channel blocker E-4031. []

Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, ICA-105574 highlights the concept of ion channel modulation as a therapeutic target. []

NHC-stabilized halosilylidyne complexes

Compound Description: This series of compounds features a chromium-silicon double bond, with the silicon center stabilized by N-heterocyclic carbenes (NHCs). [] The synthesis involves the reaction of silicon tetrahalides with NHCs followed by reduction to obtain silicon(II) dihalide-NHC adducts. These adducts are then treated with lithium cyclopentadienyl tricarbonyl chromium to yield the NHC-stabilized halosilylidyne complexes. [] The complexes undergo NHC exchange and bromide abstraction reactions, highlighting the reactivity of the silicon center. []

Relevance: While structurally unrelated to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these NHC-stabilized halosilylidyne complexes showcase the use of NHCs as stabilizing ligands for reactive species. []

2-(3-chloro-4-nitro-1-benzothien-2-yl)-1,3,4-oxadiazole, 1,3,4-thiadiazole, and 5-(3-chloro-4-nitro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol derivatives

Compound Description: These compounds are synthesized from 3-chloro-4-nitro-2-chlorocarbonylbenzo[b]thiophene (1), prepared from 2-nitrocinnamic acid. [] The acid chloride (1) is converted to an acid hydrazide, which is then treated with various reagents to obtain the desired oxadiazole, thiadiazole, and triazole derivatives. []

Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these benzothiophene derivatives highlight the synthesis and potential biological applications of heterocyclic compounds containing sulfur and nitrogen. []

Properties

Product Name

N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-6-chloro-2-pyridin-2-ylquinoline-4-carboxamide

Molecular Formula

C29H21ClN4O2

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H21ClN4O2/c30-21-12-13-25-23(16-21)24(17-27(34-25)26-11-4-5-14-31-26)29(36)33-22-10-6-9-20(15-22)28(35)32-18-19-7-2-1-3-8-19/h1-17H,18H2,(H,32,35)(H,33,36)

InChI Key

RSMIMZARLSPLQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=N5

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.